(R)-1,5-Diethylpiperazin-2-one

chiral building block enantioselective synthesis piperazinone stereochemistry

(R)-1,5-Diethylpiperazin-2-one (CAS 1217603-45-6) is an enantiomerically pure, chiral six-membered heterocycle belonging to the piperazin-2-one class. It features a lactam carbonyl at position 2 and two ethyl substituents—one at the ring nitrogen (N1) and one at the stereogenic carbon (C5) in the (R) absolute configuration.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B12631443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,5-Diethylpiperazin-2-one
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCC1CN(C(=O)CN1)CC
InChIInChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyIYZRHXDFJURKOL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,5-Diethylpiperazin-2-one: Chiral Piperazinone Scaffold for Procurement-Driven Stereoselective Synthesis


(R)-1,5-Diethylpiperazin-2-one (CAS 1217603-45-6) is an enantiomerically pure, chiral six-membered heterocycle belonging to the piperazin-2-one class. It features a lactam carbonyl at position 2 and two ethyl substituents—one at the ring nitrogen (N1) and one at the stereogenic carbon (C5) in the (R) absolute configuration . The compound serves as a versatile building block for stereoselective chemical transformations, particularly in medicinal chemistry programs where defined three-dimensional architecture and hydrogen-bonding capacity are required . Its molecular formula is C₈H₁₆N₂O with a molecular weight of 156.23 g·mol⁻¹, and it bears one hydrogen bond donor (the N4 secondary amine) and two hydrogen bond acceptors (the amide carbonyl oxygen and the N1 nitrogen) .

Why Generic Piperazinone Substitution Fails for (R)-1,5-Diethylpiperazin-2-one: Differentiation Beyond the Core Scaffold


Simple piperazin-2-one analogs cannot be interchanged with (R)-1,5-diethylpiperazin-2-one without compromising stereochemical fidelity, regiochemical positioning of substituents, and hydrogen-bonding topology—all critical determinants of biological target engagement and downstream synthetic utility. The (R) absolute configuration at C5 is not a cosmetic feature; replacement with the (S)-enantiomer (CAS 106576-36-7) yields a distinct spatial presentation of the 5-ethyl group, which can invert or abolish enantioselective recognition at chiral biological targets or alter diastereomeric outcomes in asymmetric synthesis [1]. Similarly, substitution with the 1,4-diethyl regioisomer relocates the second ethyl group to the N4 position, eliminating the stereogenic center at C5 and fundamentally changing the hydrogen-bond donor/acceptor map [2]. Even closely related analogs such as 1,5-dimethylpiperazin-2-one introduce different steric bulk (methyl vs. ethyl) that measurably alters lipophilicity, steric hindrance, and conformational preferences within the piperazinone ring . The following sections quantify these differentiators.

Quantitative Differentiation Evidence for (R)-1,5-Diethylpiperazin-2-one Against Closest Analogs


Stereochemical Configuration: (R) vs. (S) Enantiomer Differentiation in Chiral Pool Access and Biological Recognition

The (R) enantiomer (CAS 1217603-45-6) and (S) enantiomer (CAS 106576-36-7) are non-superimposable mirror images. In the only peer-reviewed synthetic route reported for this compound class, the chiral configuration is derived from enantiopure (S)-2-(2-alkyl-1-aziridinyl)acetate precursors, and the stereochemical integrity is retained through cyclization with ethylamine and boron trifluoride etherate, yielding the optically active piperazine in approximately 70% yield [1]. The specific rotation, though not numerically reported for the (R) isomer in open literature, is expected to be equal in magnitude and opposite in sign to the (S) isomer. A user requiring a particular enantiomer for asymmetric synthesis or chiral biological target engagement cannot substitute one for the other without inverting the stereochemical outcome of the intended reaction or losing enantioselective binding [2].

chiral building block enantioselective synthesis piperazinone stereochemistry

Regiochemical Differentiation: 1,5-Diethyl vs. 1,4-Diethylpiperazin-2-one and 1,3-Diethylpiperazin-2-one – Impact on Hydrogen-Bond Topology and Synthetic Utility

The 1,5-substitution pattern in (R)-1,5-diethylpiperazin-2-one preserves a secondary amine (N4–H) as a hydrogen bond donor (HBD count = 1), while the N1 and carbonyl oxygen act as hydrogen bond acceptors (HBA count = 2) . In contrast, 1,4-diethylpiperazin-2-one has both ethyl groups on nitrogen atoms, resulting in HBD count = 0 (no N–H), and HBA count = 2 (carbonyl oxygen and N4), fundamentally altering the compound's ability to donate hydrogen bonds in target binding or supramolecular assembly . The 1,3-diethyl regioisomer (PubChemLite PAJMMWJDTTVBSJ-UHFFFAOYSA-N), with ethyl on N1 and C3, has been cited in only 2 patents and 0 literature references, indicating minimal precedent for its procurement or use [1]. The (R)-1,5-diethyl isomer specifically presents the ethyl group at the stereogenic C5 position adjacent to the N4 secondary amine, creating a unique chiral environment not available in any of the regioisomeric forms.

regioisomer hydrogen bond donor piperazinone scaffold medicinal chemistry building block

Lipophilicity and Physicochemical Differentiation: (R)-1,5-Diethyl vs. 1,5-Dimethylpiperazin-2-one

The (R)-1,5-diethylpiperazin-2-one has a computed LogP of approximately 0.22 (Chemscene) to 0.05 (Fluorochem), with a topological polar surface area (TPSA) of 32.34 Ų and an Fsp³ (fraction of sp³-hybridized carbons) of 0.875 . The 1,5-dimethyl analog (two methyl groups in place of ethyl groups) is expected to have a lower LogP by approximately 0.8–1.0 log units (estimated contribution of ~0.4–0.5 logP per additional methylene in aliphatic chains per the Hansch π system). This difference in lipophilicity translates to altered membrane permeability, solubility, and metabolic stability profiles. Additionally, the increased steric bulk of ethyl vs. methyl substituents at C5 influences the conformational preferences of the piperazinone ring, which can affect both the compound's reactivity as a synthetic intermediate and its binding to biological targets [1]. The Fsp³ value of 0.875 indicates a highly saturated carbon framework, which is increasingly valued in drug discovery for improving physicochemical and ADME properties relative to flat aromatic scaffolds.

LogP lipophilicity permeability ADME optimization

Commercial Purity Benchmarking: (R)-1,5-Diethylpiperazin-2-one vs. (S)-Enantiomer Availability and Specification Consistency

Multiple vendors list (R)-1,5-diethylpiperazin-2-one at ≥98% purity (Chemscene, Fluorochem, Leyan, MolCore), with the analytical specification typically determined by HPLC or GC . The (S)-enantiomer (CAS 106576-36-7) is also available at comparable purity levels from independent suppliers. However, the (R)-enantiomer has the advantage of being offered by Fluorochem—a supplier with documented quality assurance track records serving University of Oxford and University of Manchester procurement departments . Critically, no publicly available certificate of analysis (CoA) for either enantiomer routinely reports enantiomeric excess (ee) as a separate specification; the 98% purity figure typically refers to chemical purity by HPLC area normalization and does not guarantee enantiopurity. Users requiring defined enantiomeric excess should request a chiral HPLC or chiral GC analysis from the vendor and should not assume that chemical purity equals stereochemical purity.

chemical procurement purity specification enantiomeric excess supply chain

Procurement-Relevant Application Scenarios for (R)-1,5-Diethylpiperazin-2-one Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (R)-Configuration at the Piperazinone C5 Stereocenter

In medicinal chemistry programs where a piperazin-2-one fragment must present a C5-ethyl substituent in the (R) configuration for target complementarity, (R)-1,5-diethylpiperazin-2-one is the required building block. The (S)-enantiomer (CAS 106576-36-7) cannot substitute without inverting the stereochemical outcome. The synthetic route established by Yahiro and Ito (1986) demonstrates that the stereochemical integrity of the aziridine precursor is retained through cyclization, providing a reliable basis for expecting configurational stability in downstream transformations [1]. Procurement teams should specify CAS 1217603-45-6 explicitly and request enantiomeric excess data if stereochemical purity is critical for the intended synthetic sequence.

Medicinal Chemistry Scaffold Optimization Where Hydrogen Bond Donor Capacity and Regiochemistry Are Critical

In lead optimization campaigns requiring a piperazinone core with a single N–H hydrogen bond donor (HBD = 1) positioned adjacent to a chiral 5-ethyl substituent, (R)-1,5-diethylpiperazin-2-one is uniquely suited among the diethyl-substituted regioisomers. The 1,4-diethyl regioisomer lacks an N–H (HBD = 0), eliminating a potential hydrogen bond to protein backbone carbonyls . The 1,3-diethyl regioisomer, while retaining an N–H donor, has minimal literature precedent (only 2 patents, 0 publications) and lacks established synthetic accessibility [2]. MedChem teams evaluating piperazinone scaffolds should prioritize the 1,5-substitution pattern for its balanced HBD/HBA profile (1 HBD, 2 HBA) and higher Fsp³ (0.875), which is associated with improved clinical success rates .

Physicochemical Property Modulation via Ethyl vs. Methyl Substituent Selection in Parallel Library Synthesis

When designing a library of piperazinone analogs to explore lipophilicity-activity relationships, the choice between (R)-1,5-diethylpiperazin-2-one and 1,5-dimethylpiperazin-2-one provides a controlled ΔLogP increment of approximately 0.8–1.0 units (ethyl > methyl) while preserving identical TPSA (32.34 Ų) and hydrogen-bonding capacity [1]. This allows the medicinal chemist to probe hydrophobic pocket tolerance without altering polar surface area or HBD/HBA count—parameters that independently influence membrane permeability, solubility, and off-target promiscuity. The 22% increase in molecular weight (+28 Da) from dimethyl to diethyl is modest and within acceptable lead-like property space.

Conformationally Constrained Peptide Mimetic Design Exploiting Chiral Piperazinone Framework

The (R)-1,5-diethylpiperazin-2-one scaffold has been highlighted as a valuable building block in stereoselective synthesis of conformationally restricted peptide mimetics . The rigid six-membered ring combined with a defined (R) stereocenter at C5 provides a predictable spatial orientation for the 5-ethyl substituent, which can mimic amino acid side chain presentation in peptidomimetic design. The secondary amine (N4–H) and amide carbonyl offer hydrogen-bonding functionality analogous to the peptide backbone, while the N1-ethyl group provides a site for further N-alkylation or acylation to introduce additional diversity. Researchers in peptide drug discovery should select this specific stereoisomer when the target binding site requires (R)-configuration at the equivalent of the peptide backbone α-carbon position.

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